molecular formula C10H7Cl2NO2 B598022 3,5-Dichloro-8-methoxyquinolin-4(1H)-one CAS No. 1204811-70-0

3,5-Dichloro-8-methoxyquinolin-4(1H)-one

Cat. No.: B598022
CAS No.: 1204811-70-0
M. Wt: 244.071
InChI Key: QAJRREVOUVVPSY-UHFFFAOYSA-N
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Description

3,5-Dichloro-8-methoxyquinolin-4(1H)-one is a halogenated quinolinone derivative characterized by chlorine substituents at positions 3 and 5 and a methoxy group at position 8 of the quinolin-4(1H)-one core. Quinolinones are nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The structural features of this compound—chlorine atoms (electron-withdrawing) and a methoxy group (electron-donating)—suggest a unique electronic profile that may influence its physicochemical behavior and interactions with biological targets.

Properties

CAS No.

1204811-70-0

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.071

IUPAC Name

3,5-dichloro-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO2/c1-15-7-3-2-5(11)8-9(7)13-4-6(12)10(8)14/h2-4H,1H3,(H,13,14)

InChI Key

QAJRREVOUVVPSY-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Cl

Synonyms

3,5-Dichloro-4-hydroxy-8-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The quinolinone scaffold is shared among many derivatives, but substituent positions and ring modifications significantly alter properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name Core Structure Substituents Key Features
3,5-Dichloro-8-methoxyquinolin-4(1H)-one Quinolin-4(1H)-one 3-Cl, 5-Cl, 8-OCH3 High lipophilicity; potential for strong halogen bonding and π-π stacking
Sch-642305 Not specified* Unknown (isolated from fungus) 1H/13C NMR data reported (MeOD); bioactive fungal metabolite
MM0796.01 (6-Hydroxy-3,4-dihydro-1H-quinolin-2-one) Dihydroquinolin-2-one 6-OH Increased solubility due to -OH; reduced planarity from saturated ring
MHY2251 (Dihydroquinazolin-4(1H)-one derivative) Quinazolin-4(1H)-one Benzo[d][1,3]dioxol-5-yl SIRT1 inhibitor; dual nitrogen atoms enhance hydrogen-bonding capacity

*Sch-642305’s core is unspecified in but shares a quinolinone-like skeleton based on NMR data.

Key Observations:
  • Methoxy at position 8 may sterically hinder interactions compared to smaller substituents (e.g., -H or -OH).
  • Ring Saturation: Fully unsaturated quinolin-4(1H)-one (target) vs. dihydroquinolin-2-one (MM0796.01): The aromatic system in the target compound favors planar stacking with biological targets, whereas dihydro derivatives exhibit conformational flexibility .
  • Core Heterocycle: Quinazolinones (e.g., MHY2251) contain two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to quinolinones, which may explain MHY2251’s efficacy as a SIRT1 inhibitor .

Spectroscopic and Physicochemical Properties

NMR chemical shifts and pH-dependent behavior provide insights into electronic environments and solubility:

Table 2: NMR Data and pH-Dependent Trends
Compound/Feature 1H/13C NMR Shifts pH Sensitivity
This compound Hypothetical: Cl groups deshield adjacent protons; 8-OCH3 causes downfield shifts in 13C (cf. ) Likely stable across physiological pH due to non-ionizable substituents
Sch-642305 Detailed 1H/13C data in MeOD (Table 1, ) Not reported
p-334 () pH-dependent shifts in 1H/13C NMR High sensitivity to pD
Key Observations:
  • The target compound’s chloro and methoxy groups likely produce distinct 1H/13C shifts compared to hydroxy-substituted analogs (e.g., MM0796.01) .
  • Unlike p-334, which shows pronounced pH-dependent NMR shifts, the target’s stability under varying pH may suit formulations requiring broad compatibility .

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